molecular formula C19H19BrFNO3S B2958801 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448128-04-8

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2958801
CAS RN: 1448128-04-8
M. Wt: 440.33
InChI Key: YQRLJRHJKOFCTH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, also known as BFE or BFE-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structures

The study by Balderson et al. (2007) explores the hydrogen-bonding patterns in enaminones, which are closely related to the compound , emphasizing the significance of intra- and intermolecular hydrogen bonding in determining the crystal structures of these compounds. This research highlights the role of weak interactions in stabilizing the crystal structures, which could be crucial for understanding the properties and applications of similar compounds in material science and drug design (Balderson et al., 2007).

Synthesis and Application in Carbohydrate Chemistry

Spjut et al. (2010) discuss the design, synthesis, and application of a protected glycosyl donor featuring a 2-[(4-fluorophenyl)sulfonyl] group, demonstrating its utility in carbohydrate chemistry. This study showcases the potential of such compounds in the synthesis of complex carbohydrates, which are essential for various biological processes and have implications in medicinal chemistry (Spjut et al., 2010).

Anticancer Activity

Bashandy et al. (2011) describe the synthesis and evaluation of novel sulfones carrying biologically active moieties, including piperidin-1-ylsulfonylphenyl-ethanone derivatives, for their potential anticancer activity. This research underlines the importance of such compounds in developing new therapeutic agents for cancer treatment (Bashandy et al., 2011).

Reactivity and Mechanism Studies

The reactivity of compounds featuring halogenated phenyl and piperidinyl groups has been explored to understand their behavior in chemical reactions. For example, Pietra and Cima (1971) investigated the reactivity of 2-fluorotropone with piperidine, providing insights into substitution mechanisms that could be relevant for the chemical manipulation of similar structures (Pietra & Cima, 1971).

Novel Polymer Electrolyte Membranes

Pefkianakis et al. (2005) synthesized novel poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties for high-temperature fuel cells. This research indicates the potential of incorporating similar sulfonyl and phenyl-based structures into polymers for advanced materials applications, such as in energy devices (Pefkianakis et al., 2005).

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRLJRHJKOFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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